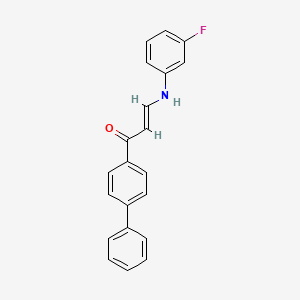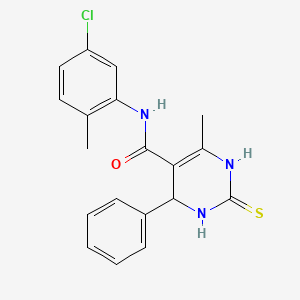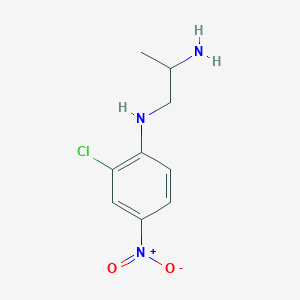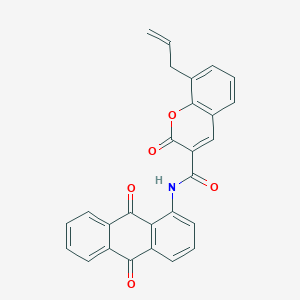
(E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the enone backbone: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.
Introduction of the fluoroaniline group: This step may involve a nucleophilic substitution reaction where a fluoroaniline derivative is reacted with the enone intermediate.
Formation of the biphenyl group: This can be done through a Suzuki coupling reaction, where a boronic acid derivative of phenyl is coupled with a halogenated benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones or carboxylic acids.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The fluoroaniline group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluoroaniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroaniline and biphenyl groups could play a role in enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(3-chloroanilino)-1-(4-phenylphenyl)prop-2-en-1-one
- (E)-3-(3-bromoanilino)-1-(4-phenylphenyl)prop-2-en-1-one
- (E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one
Uniqueness
The presence of the fluoroaniline group in (E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one can impart unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can influence the compound’s reactivity, binding affinity, and overall chemical behavior, distinguishing it from similar compounds with different substituents.
Propiedades
IUPAC Name |
(E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO/c22-19-7-4-8-20(15-19)23-14-13-21(24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-15,23H/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBCHSRMNPZMNH-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11-(5-bromo-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4905939.png)
![ethyl 1-[(1-adamantylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B4905945.png)

![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4905959.png)
![3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4905962.png)
![(2E)-2-(4-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B4905978.png)

![1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4905991.png)
![5-(3-chlorophenyl)-N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide](/img/structure/B4905996.png)
![1-benzyl-5-(2-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4906001.png)
![(5Z)-5-[(2-hydroxy-5-iodophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4906003.png)
![Ethyl 4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B4906033.png)

![4-[3-(2,4-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4906039.png)
